Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate
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Overview
Description
Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate is an organic compound with the molecular formula C13H16O6 and a molecular weight of 268.26 g/mol . This compound is characterized by the presence of an ethyl ester group, a formyl group, and two methoxy groups attached to a phenoxyacetate backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate typically involves the reaction of 2,4-dimethoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to formylation using a formylating agent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under reflux conditions.
Reduction: NaBH4 in methanol at room temperature.
Substitution: NaOMe in methanol under reflux conditions.
Major Products Formed
Oxidation: Ethyl 2-(2-carboxy-4,6-dimethoxyphenoxy)acetate.
Reduction: Ethyl 2-(2-hydroxymethyl-4,6-dimethoxyphenoxy)acetate.
Substitution: Ethyl 2-(2-formyl-4-methoxy-6-alkoxyphenoxy)acetate.
Scientific Research Applications
Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with various nucleophiles. The methoxy groups can influence the compound’s reactivity by donating electron density through resonance and inductive effects.
Comparison with Similar Compounds
Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate can be compared with similar compounds such as:
Ethyl 2-(2-formyl-4-methoxyphenoxy)acetate: Lacks one methoxy group, resulting in different reactivity and properties.
Ethyl 2-(2-formyl-4,6-dihydroxyphenoxy)acetate: Contains hydroxyl groups instead of methoxy groups, leading to increased hydrogen bonding and different solubility characteristics.
Ethyl 2-(2-formyl-4,6-dimethylphenoxy)acetate: Contains methyl groups instead of methoxy groups, affecting the compound’s steric and electronic properties.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various applications.
Biological Activity
Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research, particularly focusing on its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dimethoxyphenol with ethyl bromoacetate in the presence of a base. This method allows for the formation of the desired ester with good yields and purity, making it suitable for further biological evaluations.
The biological activity of this compound is largely attributed to its unique functional groups. The formyl group acts as an electrophile, enabling nucleophilic addition reactions that can influence various biochemical pathways. The methoxy groups contribute to the compound's reactivity and solubility through resonance and inductive effects.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, analogs have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cellular environments .
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds. For example, curcumin analogs have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This compound may exhibit similar properties due to its structural similarities with these analogs .
Case Studies
- Cytotoxicity Assays : In vitro studies using MTT assays revealed that certain derivatives of this compound showed IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HepG2. These findings suggest that the compound may effectively inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- In Vivo Studies : Animal model studies have indicated that compounds with similar structures significantly reduce tumor sizes in xenograft models. For instance, a study demonstrated that a related compound led to dramatic reductions in tumor size compared to controls when administered at specific dosages .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 2-(2-formyl-4-methoxyphenoxy)acetate | Lacks one methoxy group | Altered reactivity and reduced antioxidant capacity |
Ethyl 2-(2-formyl-4,6-dihydroxyphenoxy)acetate | Contains hydroxyl groups | Increased hydrogen bonding; enhanced solubility |
Ethyl 2-(2-formyl-4,6-dimethylphenoxy)acetate | Contains methyl groups | Affects steric and electronic properties |
This table illustrates how variations in functional groups can significantly influence the biological activities of these compounds.
Properties
IUPAC Name |
ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-4-18-12(15)8-19-13-9(7-14)5-10(16-2)6-11(13)17-3/h5-7H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMXSMVRZBKCBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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